molecular formula C6H6N2 B12363553 2-Ethenylpyrazine-d3

2-Ethenylpyrazine-d3

Cat. No.: B12363553
M. Wt: 109.14 g/mol
InChI Key: KANZWHBYRHQMKZ-FUDHJZNOSA-N
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Description

2-Ethenylpyrazine-d3, also known as 2-Vinylpyrazine-d3, is a deuterated labeled compound. It is a stable isotope of 2-Ethenylpyrazine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenylpyrazine-d3 involves the deuteration of 2-Ethenylpyrazine. This process typically includes the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and stability of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylpyrazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Ethenylpyrazine-d3 is widely used in scientific research, including:

    Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.

    Biology: In metabolic studies to trace the incorporation and distribution of pyrazine derivatives.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethenylpyrazine-d3 involves its incorporation into drug molecules as a stable isotope. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the drugs, providing valuable insights into their behavior in biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with pyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development and metabolic studies .

Properties

Molecular Formula

C6H6N2

Molecular Weight

109.14 g/mol

IUPAC Name

2-(1,2,2-trideuterioethenyl)pyrazine

InChI

InChI=1S/C6H6N2/c1-2-6-5-7-3-4-8-6/h2-5H,1H2/i1D2,2D

InChI Key

KANZWHBYRHQMKZ-FUDHJZNOSA-N

Isomeric SMILES

[2H]C(=C([2H])C1=NC=CN=C1)[2H]

Canonical SMILES

C=CC1=NC=CN=C1

Origin of Product

United States

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